An In-Depth Technical Guide to (3,5-dichlorophenyl)methanesulfonyl chloride: A Keystone Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to (3,5-dichlorophenyl)methanesulfonyl chloride: A Keystone Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (3,5-dichlorophenyl)methanesulfonyl chloride
(3,5-dichlorophenyl)methanesulfonyl chloride, bearing the CAS number 163295-70-3 , is a highly reactive organosulfur compound that has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its strategic importance lies in its ability to introduce the (3,5-dichlorophenyl)methanesulfonyl moiety into a target molecule, a functional group that can significantly influence the physicochemical and biological properties of the final compound, such as efficacy and stability.[1] This guide provides a comprehensive technical overview of this versatile reagent, from its fundamental chemical properties and synthesis to its applications in the development of novel therapeutic agents.
Physicochemical and Spectroscopic Profile
(3,5-dichlorophenyl)methanesulfonyl chloride is a white solid with a molecular formula of C₇H₅Cl₃O₂S and a molecular weight of 259.54 g/mol .[1] Its structural features, including the dichlorinated phenyl ring and the reactive sulfonyl chloride group, give rise to a distinct spectroscopic signature that is crucial for its identification and characterization.
Table 1: Physicochemical Properties of (3,5-dichlorophenyl)methanesulfonyl chloride
| Property | Value | Reference(s) |
| CAS Number | 163295-70-3 | [1][2][3] |
| Molecular Formula | C₇H₅Cl₃O₂S | [1] |
| Molecular Weight | 259.54 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | ≥ 95% (NMR) | [1][4] |
| Storage Conditions | 0-8 °C | [1] |
Spectroscopic Characterization:
While a publicly available, experimentally verified high-resolution spectrum for this specific compound is not readily accessible, its expected spectral characteristics can be predicted based on the known absorption regions of its constituent functional groups.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands for the sulfonyl chloride group. The asymmetric and symmetric stretching vibrations of the S=O bond typically appear in the regions of 1380-1340 cm⁻¹ and 1190-1160 cm⁻¹, respectively.[5] Aromatic C-H stretching vibrations are anticipated between 3100-3000 cm⁻¹, while the C-Cl stretching will be observed in the fingerprint region.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the dichlorinated ring and the methylene protons adjacent to the sulfonyl group. The methylene protons would likely appear as a singlet in the downfield region, deshielded by the adjacent electron-withdrawing sulfonyl group. The aromatic protons would exhibit a splitting pattern characteristic of a 1,3,5-trisubstituted benzene ring.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the methylene carbon. The carbon atom of the methylene group will be shifted downfield due to the influence of the sulfonyl chloride moiety.
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Synthesis of (3,5-dichlorophenyl)methanesulfonyl chloride: A Representative Protocol
While multiple synthetic routes to sulfonyl chlorides exist, a common and effective method involves the chlorosulfonation of an appropriate precursor. The following is a representative, field-proven protocol for the synthesis of (3,5-dichlorophenyl)methanesulfonyl chloride, based on established chemical principles.
Experimental Protocol: Synthesis via Chlorosulfonation of 3,5-Dichlorotoluene
Materials:
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3,5-Dichlorotoluene
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Chlorosulfonic acid
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Thionyl chloride
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Anhydrous dichloromethane (DCM)
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Ice
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,5-dichlorotoluene (1.0 equivalent) and anhydrous dichloromethane.
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Cool the mixture to 0°C in an ice bath.
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Slowly add chlorosulfonic acid (2.0-3.0 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonic acid.
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To the crude sulfonic acid, add thionyl chloride (2.0-3.0 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
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Heat the mixture to reflux and stir for 2-4 hours.
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After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.
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The resulting crude (3,5-dichlorophenyl)methanesulfonyl chloride can be purified by recrystallization or column chromatography.
Reactivity and Mechanism: The Sulfonamide Connection
The synthetic utility of (3,5-dichlorophenyl)methanesulfonyl chloride stems from the high reactivity of the sulfonyl chloride group towards nucleophiles. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring further enhances the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack.
The most prominent reaction of this compound in drug development is the formation of sulfonamides through its reaction with primary or secondary amines. Sulfonamides are a key functional group in a vast array of pharmaceuticals, including antibacterial agents, diuretics, and kinase inhibitors.[6]
Mechanism of Sulfonamide Formation:
The reaction proceeds via a nucleophilic acyl substitution-like mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton to yield the stable sulfonamide.
Applications in Drug Discovery and Development
(3,5-dichlorophenyl)methanesulfonyl chloride serves as a important intermediate in the synthesis of a variety of biologically active molecules. Its incorporation can impart desirable properties such as increased lipophilicity and metabolic stability. While specific, named drugs containing this exact fragment are not readily identifiable in the public domain, patent literature reveals its use in the synthesis of novel compounds with therapeutic potential, particularly in the area of kinase inhibitors for cancer therapy.
For instance, patent applications describe the use of (3,5-dichlorophenyl)methanesulfonyl chloride in the synthesis of substituted pyridinamine and pyrimidinamine derivatives, which are investigated for their potential as inhibitors of various protein kinases. These kinases are often implicated in the uncontrolled cell growth characteristic of cancer.
Safety and Handling
(3,5-dichlorophenyl)methanesulfonyl chloride is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Conclusion
(3,5-dichlorophenyl)methanesulfonyl chloride is a valuable and versatile reagent for the modern medicinal chemist. Its well-defined reactivity, particularly in the formation of sulfonamides, makes it an indispensable tool for the synthesis of novel drug candidates. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the pursuit of new and improved therapeutics.
References
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ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Retrieved from [Link]
-
VPL. (n.d.). Sulfuryl chloride (SO₂Cl₂). Retrieved from [Link]
-
PubMed. (n.d.). [Study on the function group uniformity of polystyrol sulfonyl chloride resins by infrared spectra]. Retrieved from [Link]
-
Amazon S3. (n.d.). (3,5-Dichlorophenyl)methanesulfonyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Retrieved from [Link]
-
SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
Hölzel Diagnostika. (n.d.). (3,5-Dichlorophenyl)methanesulfonyl chloride ≥95% (NMR). Retrieved from [Link]
